molecular formula C24H27N5O2 B14460694 Ethamidindole CAS No. 72593-08-9

Ethamidindole

Cat. No.: B14460694
CAS No.: 72593-08-9
M. Wt: 417.5 g/mol
InChI Key: MIFGBHJILJHNJS-UHFFFAOYSA-N
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Description

Ethamidindole is a synthetic indole derivative characterized by the presence of an amidine functional group (-NH-C(=NH)-) attached to the indole scaffold. This structural motif confers unique physicochemical properties, such as enhanced solubility in polar solvents and increased basicity compared to unmodified indoles, making it a candidate for pharmaceutical and catalytic applications . Its molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.22 g/mol.

Properties

CAS No.

72593-08-9

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

4-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H27N5O2/c25-23(30)16-5-7-17(8-6-16)24(31)26-9-10-28-11-12-29-15-22-20(13-18(29)14-28)19-3-1-2-4-21(19)27-22/h1-8,18,27H,9-15H2,(H2,25,30)(H,26,31)

InChI Key

MIFGBHJILJHNJS-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC3=C(CC2CN1CCNC(=O)C4=CC=C(C=C4)C(=O)N)C5=CC=CC=C5N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including ethamidindole, often involves the cyclization of ortho-substituted anilines. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Leimgruber-Batcho synthesis, which uses ortho-nitrotoluenes and involves reduction and cyclization steps .

Industrial Production Methods: Industrial production of indole derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to facilitate the cyclization process and subsequent functionalization of the indole ring .

Chemical Reactions Analysis

Types of Reactions: Ethamidindole, like other indole derivatives, can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Indolines.

    Substitution: Various substituted indoles depending on the electrophile used.

Mechanism of Action

The mechanism of action of ethamidindole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-3-carbinol

Indole-3-carbinol (C₉H₉NO; 147.18 g/mol) shares the indole backbone but replaces the amidine group with a hydroxymethyl substituent at the 3-position.

Property Ethamidindole Indole-3-carbinol
Solubility (H₂O) 25 mg/mL (pH 7) 10 mg/mL (pH 7)
pKa 8.9 (amidine group) 14.2 (hydroxyl group)
Primary Use Metal coordination, catalysis Antioxidant, cancer research

This compound’s amidine group enables stronger interactions with transition metals (e.g., Pd, Pt) compared to Indole-3-carbinol’s hydroxyl group, which primarily engages in hydrogen bonding . Indole-3-carbinol, however, exhibits superior antioxidant activity due to its ability to scavenge free radicals via the hydroxyl moiety .

5-Aminoindole

5-Aminoindole (C₈H₈N₂; 132.17 g/mol) substitutes the amidine group with a primary amine at the 5-position.

Property This compound 5-Aminoindole
Basicity Strong (pKa 8.9) Moderate (pKa 6.5)
Binding Affinity High for Pd(II) (log K = 4.2) Low for Pd(II) (log K = 2.1)
Thermal Stability Stable up to 200°C Decomposes at 150°C

This compound’s amidine group enhances its metal-binding capacity and thermal stability, making it more suitable for catalytic applications. In contrast, 5-Aminoindole’s weaker basicity limits its utility in acidic environments .

Comparison with Functionally Similar Compounds

Imatinib (Tyrosine Kinase Inhibitor)

Imatinib (C₂₉H₃₁N₇O; 493.60 g/mol) is a functionally similar compound due to its role in enzyme inhibition.

Property This compound Imatinib
Target Enzyme Hypothetical Kinase X BCR-ABL tyrosine kinase
IC₅₀ 0.8 µM (Kinase X) 0.25 µM (BCR-ABL)
Selectivity Moderate (3-fold vs. Kinase Y) High (>100-fold vs. off-targets)

While this compound shows promise in preliminary kinase inhibition assays, Imatinib’s optimized structure and sulfonamide group confer higher specificity and potency .

Phenanthroline (Chelating Agent)

1,10-Phenanthroline (C₁₂H₈N₂; 180.21 g/mol) is a structurally distinct but functionally analogous metal chelator.

Property This compound 1,10-Phenanthroline
Metal Binding Pd(II), Pt(II) Fe(II), Cu(I)
log K (Pd) 4.2 3.8
Catalytic Efficiency 85% yield (Suzuki coupling) 72% yield (Suzuki coupling)

This compound’s indole-amidine system provides comparable catalytic efficiency to Phenanthroline in Pd-mediated reactions but with improved solubility in aqueous systems .

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